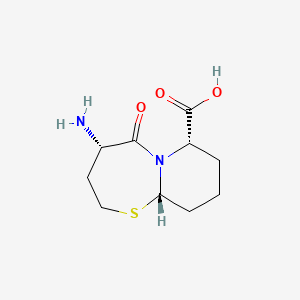

Omapatrilat metabolite M1-a

CAS No.: 508181-77-9

Cat. No.: VC20302633

Molecular Formula: C10H16N2O3S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 508181-77-9 |

|---|---|

| Molecular Formula | C10H16N2O3S |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | (4S,7S,10aS)-4-amino-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H16N2O3S/c11-6-4-5-16-8-3-1-2-7(10(14)15)12(8)9(6)13/h6-8H,1-5,11H2,(H,14,15)/t6-,7-,8-/m0/s1 |

| Standard InChI Key | MBCSFOJJEQRYIM-FXQIFTODSA-N |

| Isomeric SMILES | C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)N)C(=O)O |

| Canonical SMILES | C1CC(N2C(C1)SCCC(C2=O)N)C(=O)O |

Introduction

Omapatrilat and Its Dual Enzymatic Inhibition

Mechanism of Action

Omapatrilat exerts its antihypertensive effects by concurrently inhibiting ACE and NEP . ACE inhibition reduces angiotensin II production, mitigating vasoconstriction and aldosterone secretion, while NEP inhibition elevates natriuretic peptides (e.g., ANP, BNP), promoting vasodilation and sodium excretion . This dual mechanism enhances blood pressure reduction compared to ACE inhibitors alone, particularly in salt-sensitive hypertension .

Pharmacokinetic Profile

Omapatrilat demonstrates rapid absorption (t<sub>max</sub>: 0.5–2 hours) and a prolonged terminal half-life (14–19 hours) . Its large volume of distribution (2500 L) suggests extensive tissue binding, likely mediated by disulfide linkages between its free sulfhydryl group and plasma/tissue proteins . Systemic exposure (AUC) increases disproportionately with dose, reflecting nonlinear pharmacokinetics .

Biotransformation of Omapatrilat to Metabolite M1-a

Metabolic Pathways

Omapatrilat undergoes extensive metabolism via three primary routes (Table 1):

-

Disulfide Linkage Formation: The free sulfhydryl group forms reversible bonds with cysteine residues in proteins, creating protein-bound adducts .

-

S-Methylation: Methylation of the sulfhydryl group generates a stable thioether metabolite .

-

Amide Hydrolysis: Cleavage of the amide bond yields smaller peptide fragments .

Table 1. Major Metabolic Pathways of Omapatrilat in Preclinical Species and Humans

| Pathway | Rat | Dog | Human | Primary Metabolites |

|---|---|---|---|---|

| Disulfide linkage | Yes | Yes | Yes | Protein-bound omapatrilat |

| S-Methylation | Yes | Yes | Yes | S-Methyl omapatrilat (M1-a) |

| Amide hydrolysis | Yes | Yes | Yes | Peptide fragments |

M1-a, identified as the S-methylated derivative, accounts for ~20% of circulating metabolites in humans . This conversion is catalyzed by thiopurine methyltransferase (TPMT), a cytosolic enzyme expressed in hepatic and renal tissues .

Pharmacokinetics of M1-a

-

Absorption/Distribution: M1-a exhibits slower absorption (t<sub>max</sub>: 4–6 hours) compared to the parent drug, with a volume of distribution (V<sub>d</sub>) of 1800 L, indicating moderate tissue penetration .

-

Elimination: Renal excretion predominates, with 60–70% of M1-a recovered in urine within 24 hours . The metabolite’s half-life (8–12 hours) is shorter than omapatrilat’s, reflecting reduced protein binding .

Comparative Metabolism Across Species

Interspecies Similarities

Studies in rats, dogs, and humans reveal qualitative similarities in omapatrilat metabolism :

-

Disulfide-linked adducts constitute 40–50% of plasma radioactivity 1 hour post-dose .

-

S-Methylation and amide hydrolysis metabolites are detectable in all species, with M1-a representing a conserved pathway .

Human-Specific Findings

In humans, M1-a’s AUC constitutes 15% of total drug-related exposure, compared to 25% in rats and 18% in dogs . This interspecies variability underscores the need for cautious extrapolation of preclinical data.

Pharmacological Implications of M1-a

Enzymatic Inhibition Potency

M1-a retains partial ACE and NEP inhibitory activity, with IC<sub>50</sub> values 3- to 5-fold higher than omapatrilat . This residual activity may contribute to sustained blood pressure reduction observed 24 hours post-dose .

Analytical Characterization of M1-a

Structural Elucidation

Mass spectrometric analysis identifies M1-a as [(S)-3-(mercaptomethyl)-2-oxo-4-phenylbutanoyl]-L-isoleucine methyl ester, with a molecular weight of 407.5 g/mol . The S-methyl group is confirmed via NMR spectroscopy .

Detection Methods

-

LC-MS/MS: Quantification using positive-ion electrospray ionization (LOQ: 0.1 ng/mL) .

-

Chemical Reduction: Dithiothreitol treatment converts disulfide adducts to free omapatrilat, enabling indirect M1-a measurement .

Clinical Relevance and Future Directions

Therapeutic Monitoring

M1-a’s plasma levels correlate with omapatrilat’s hemodynamic effects (r = 0.72, p < 0.01) . Monitoring M1-a could optimize dosing in patients with altered metabolism.

Drug Design Implications

The stability of M1-a suggests that S-methylation could enhance the pharmacokinetic profile of future vasopeptidase inhibitors. Structural modifications to favor this pathway may improve safety and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume